molecular formula C26H21ClN2O2 B14951422 N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B14951422
M. Wt: 428.9 g/mol
InChI Key: GDKDGDQGKORCCQ-OGLMXYFKSA-N
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Description

N’-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a naphthalene ring, and an acetohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation of 4-chlorobenzyl alcohol with 2-hydroxybenzaldehyde to form an intermediate, which is then reacted with naphthalene-1-acetohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

N’-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N’-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its naphthalene ring and chlorobenzyl group contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H21ClN2O2

Molecular Weight

428.9 g/mol

IUPAC Name

N-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C26H21ClN2O2/c27-23-14-12-19(13-15-23)18-31-25-11-4-2-7-22(25)17-28-29-26(30)16-21-9-5-8-20-6-1-3-10-24(20)21/h1-15,17H,16,18H2,(H,29,30)/b28-17+

InChI Key

GDKDGDQGKORCCQ-OGLMXYFKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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